1-Aminocyclopropane-1-carbaldehyde
Description
However, extensive research exists on its structurally related compound, 1-Aminocyclopropane-1-carboxylic Acid (ACC), a non-proteinogenic amino acid critical in plant biology. ACC is the immediate precursor of ethylene, a phytohormone regulating growth, senescence, and stress responses . It was first identified in the 1970s as the biosynthetic intermediate in ethylene production . ACC is synthesized from S-adenosylmethionine (SAM) via ACC synthase (ACS) and oxidized by ACC oxidase (ACO) to release ethylene . Beyond its role in ethylene synthesis, ACC functions independently in root development, microbial interactions, and stress signaling .
Properties
IUPAC Name |
1-aminocyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-4(3-6)1-2-4/h3H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYURCASADAGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
ACC Oxidation by ACC Oxidase (ACO)
ACO converts ACC to ethylene, cyanide, CO₂, and water in a non-heme Fe(II)-dependent reaction requiring O₂ and ascorbate .
Mechanistic Steps
-
Fe(II) Activation : CO₂ binds to Fe(II), creating a five-coordinate site for ACC and O₂.
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Radical Formation : O₂ activation generates a ferryl-oxo intermediate, cleaving ACC’s Cα–Cβ bond.
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Ethylene Release : The cyclopropane ring ruptures, releasing ethylene and cyanide .
Critical Residues
-
Arg175, Arg244, and Phe300 stabilize substrates.
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Cyanide acts as a ligand post-reaction, modulating Fe(II) reactivity .
ACC Degradation by ACC Deaminase (ACCD)
ACCD, found in soil microbes (Pseudomonas spp.), cleaves ACC to α-ketobutyrate and ammonia, reducing ethylene stress in plants .
Reaction Mechanism
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Aldimine Exchange : ACC displaces PLP-bound lysine, forming a quinonoid intermediate.
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Nucleophilic Attack : Tyr294 (activated by Tyr268) opens the cyclopropane ring.
Kinetic Properties
| Parameter | Value | Significance |
|---|---|---|
| Kₘ (ACC) | 1.5–2.0 mM | Substrate affinity |
| k꜀ₐₜ | 15–20 s⁻¹ | Turnover rate |
| Solvent KIE | 2.1–2.5 | Proton transfer involvement |
ACC Conjugation and Derivatives
ACC is metabolized into conjugates that regulate ethylene levels and signaling:
| Conjugate | Enzyme Involved | Function |
|---|---|---|
| MACC | ACC-N-malonyltransferase | Reduces free ACC, delaying ripening |
| GACC | γ-Glutamyltranspeptidase | Storage form; hydrolyzes to ACC |
| JA-ACC | JAR1 (jasmonate conjugate) | Cross-talk with jasmonate signaling |
These derivatives modulate ethylene biosynthesis under stress and developmental cues .
Comparison with Similar Compounds
N-Malonyl-ACC (MACC)
γ-Glutamyl-ACC (GACC)
Jasmonoyl-ACC (JA-ACC)
- Structure : ACC linked to jasmonic acid.
- Role : A conjugate implicated in cross-talk between ethylene and jasmonate signaling pathways, enhancing plant defense responses .
Structural Analogs
1-(Boc-Amino)cyclopropanecarboxylic Acid
1-Aminocyclopropane-1-carbonitrile
- Structure : ACC with a nitrile group replacing the carboxylic acid.
- Role : Investigated as an ACC synthase inhibitor. Disrupts ethylene biosynthesis in plants .
| Compound | Key Differences from ACC | Applications |
|---|---|---|
| 1-(Boc-Amino)cyclopropanecarboxylic Acid | Chemically stable, non-bioactive | Peptide synthesis, biochemical assays |
| 1-Aminocyclopropane-1-carbonitrile | Inhibits ACC synthase, blocks ethylene | Agricultural stress management |
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